3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid
Description
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid (CAS: 1233693-22-5) is a boronic acid derivative featuring two tert-butoxycarbonyl (Boc) protective groups on the amino substituents of the phenyl ring. Its molecular formula is C₁₉H₂₈BN₂O₆, with a molecular weight of 352.19 g/mol . The Boc groups serve as protective moieties, shielding the amino functionalities during synthetic processes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . This compound is particularly relevant in organic synthesis for constructing complex molecules, where selective deprotection of the Boc groups can enable subsequent functionalization. However, commercial availability has been discontinued, as noted in supplier catalogs .
Properties
Molecular Formula |
C16H25BN2O6 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
[3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O6/c1-15(2,3)24-13(20)18-11-8-7-10(17(22)23)9-12(11)19-14(21)25-16(4,5)6/h7-9,22-23H,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
OLHUPXIXFDSXGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic acid moiety can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate in solvents like ethanol or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc group removal.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Free Amines: Obtained after deprotection of Boc groups.
Scientific Research Applications
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies and drug design.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily related to its boronic acid functionality. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Phenylboronic Acid Derivatives
Structural and Electronic Effects of Substituents
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (CF₃)-Substituted Derivatives: Compounds like 3,5-bis(trifluoromethyl)phenylboronic acid (C₈H₅BF₆O₂) exhibit enhanced reactivity in cross-coupling due to the strong electron-withdrawing nature of CF₃ groups, which activate the boronic acid for nucleophilic attack .
- Halogen-Substituted Derivatives :
4-Chloro- and 3,4-dichlorophenylboronic acids demonstrate higher reactivity than Boc-protected analogs, as halogens are stronger electron-withdrawing groups. However, they lack the protective functionality necessary for multi-step syntheses . - Methoxy-Substituted Derivatives :
2,4-Dimethoxyphenylboronic acid (C₈H₁₁BO₄) features electron-donating methoxy groups, reducing boronic acid reactivity but improving solubility in polar solvents. This contrasts with the Boc-protected compound, which has lower aqueous solubility due to its hydrophobic tert-butyl groups .
Steric Considerations
The dual Boc groups in 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid create steric hindrance, limiting its utility in reactions requiring rapid transmetallation (e.g., couplings with sterically hindered aryl halides). For example, 3,4-dimethylphenylboronic acid (C₈H₁₁BO₂), with smaller methyl substituents, exhibits faster coupling rates in Suzuki reactions .
Suzuki-Miyaura Cross-Coupling
While 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is theoretically applicable in Suzuki reactions, its steric bulk and protective groups make it less reactive than simpler derivatives like phenylboronic acid (unsubstituted) or 4-pyridineboronic acid . However, its Boc groups allow for post-coupling deprotection, enabling sequential functionalization—a feature absent in non-protected analogs .
Drug Delivery Systems
Phenylboronic acids are employed in nanocarriers for their diol-responsive binding (e.g., glucose). Derivatives like 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid may offer reduced toxicity compared to unsubstituted phenylboronic acids, which can react with cell-surface carbohydrates and induce inflammation . The Boc groups could further enable pH-responsive release in acidic tumor microenvironments upon deprotection .
Physical and Chemical Properties
Biological Activity
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid (C16H25BN2O6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups on a phenylboronic acid core. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H25BN2O6 |
| Molecular Weight | 334.29 g/mol |
| IUPAC Name | 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid |
| CAS Number | 68785692 |
The biological activity of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily attributed to its boronic acid moiety. This group allows the compound to interact with various biological targets, including enzymes and receptors. For example, boronic acids can inhibit proteolytic enzymes by forming stable complexes with their active sites.
Anticancer Activity
Research has demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the activity of several phenylboronic acids, including derivatives similar to 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid, using MTT assays across multiple cancer types.
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid | A2780 (Ovarian) | 15 |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 8 |
| Simple phenylboronic acid | MCF-7 (Breast) | >200 |
The results indicate that 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid exhibits moderate potency against ovarian cancer cells, suggesting further investigation into its mechanisms and analogs could yield more effective agents.
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. The mechanism often involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics. In vitro studies have shown that certain boronic acids can effectively inhibit these enzymes.
Table 2: Antibacterial Efficacy Against Resistant Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid | E. coli (resistant) | 0.5 |
| Other boronic acids | S. aureus (resistant) | 0.1 |
The data suggest that this compound possesses significant antibacterial activity against resistant strains, highlighting its potential utility in treating infections caused by drug-resistant bacteria.
Antiviral Activity
Boronic acids have been explored for their antiviral properties as well. Specifically, they have shown promise in inhibiting viral proteases essential for viral replication. A study reported the synthesis and evaluation of phenylboronic acid derivatives as HIV-1 protease inhibitors.
Case Study: HIV-1 Protease Inhibition
In a recent study focusing on HIV-1 protease inhibitors containing boronic acids, it was found that compounds similar to 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid could effectively inhibit the enzyme's activity in vitro.
- Synthesis : The compound was synthesized through a multi-step process involving protection of amines and subsequent coupling reactions.
- Biological Evaluation : The synthesized inhibitors were tested using enzymatic assays to determine their IC50 values against HIV-1 protease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
